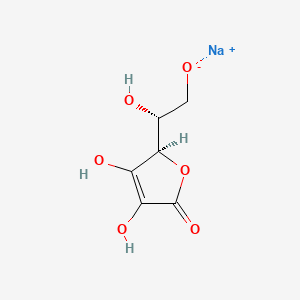

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has shown that saccharide polymers can be synthesized via free radical polymerization using derivatives of D-erythro-Hex-2-enonic acid, gamma-lactone. These sugar monomers, such as 2,4,6-tri-O-acetyl-3-deoxy-D-erythro-hex-2-enono-1,5-lactone, exhibit a pyranoid structure with an endocyclic double bond, serving as electron acceptor compounds. This methodology enables the creation of copolymers with varying sugar contents and molecular weights, opening new avenues for the development of materials with specific optical and physical properties (Glümer, Skeries, & Buchholz, 2004).

Elucidation of Biosynthetic Pathways

In the realm of biochemistry, D-erythro-Hex-2-enonic acid, gamma-lactone derivatives have been instrumental in uncovering biosynthetic pathways. For example, studies on Andrographis paniculata have used isotopically labeled precursors to trace the biosynthesis of andrographolide, a diterpene lactone known for its medicinal properties. These investigations suggest that the deoxyxylulose pathway (DXP) plays a significant role in the biosynthesis of andrographolide, with evidence also pointing to the contribution of the mevalonic acid pathway (MVA) and indicating a cross-talk between plastids and the cytoplasm (Srivastava & Akhila, 2010).

Development of New Materials

The development of new materials, particularly in the field of polymers, has been another significant application of D-erythro-Hex-2-enonic acid, gamma-lactone derivatives. Research has led to the synthesis of saccharide polymers with potential applications as components in commodities with binding and adhesive properties. This work builds upon the synthesis of compounds like 2,4,6-tri-O-acetyl-3-deoxy-D-erytho-hex-2-enono-1,5-lactone from glucono-δ-lactone, showcasing the versatility of these monomers in polymerization reactions to create polymers with desired characteristics (Boltres, Schmalbruch, & Buchholz, 2004).

Mécanisme D'action

Target of Action

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt, also known as Sodium Erythorbate It is most frequently used to develop and retain the coloring and taste in meat products .

Mode of Action

Sodium Erythorbate is a strong reducing agent . Its mode of action involves capturing oxygen, thereby reducing the formation of oxidation products in food . This prevents the deterioration of color, aroma, and taste .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to oxidation in food. By acting as an antioxidant, it inhibits the oxidation processes that can lead to changes in color, taste, and aroma .

Result of Action

The primary result of Sodium Erythorbate’s action is the prevention of color, aroma, and taste deterioration in food products . It also helps to inhibit the formation of carcinogenic substances such as nitrosamines in cured meats .

Action Environment

The action of Sodium Erythorbate can be influenced by environmental factors such as air, metal ions, heat, and light . In a dry state, the compound is relatively stable, but when in solution, it can undergo oxidative degradation if exposed to these factors . Therefore, appropriate storage conditions are crucial for maintaining its efficacy and stability.

Analyse Biochimique

Biochemical Properties

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt plays a significant role in biochemical reactions. It has strong reducing properties, similar to Vitamin C, and can capture oxygen, reducing the formation of oxidants in food, thereby preventing the deterioration of color, aroma, and taste .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by preventing the formation of carcinogens and eliminating adverse phenomena such as discoloration, odor, and turbidity in food and beverages .

Molecular Mechanism

At the molecular level, this compound exerts its effects by capturing oxygen, thereby reducing the formation of oxidants in food. This mechanism helps to prevent the deterioration of color, aroma, and taste .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is relatively stable under dry conditions, but when in solution, it is easily oxidized and deteriorated by air, metal ions, heat, or light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to cause hemolysis, a condition where red blood cells are destroyed before their natural life cycle ends .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can be used as a stabilizer for chemical raw materials, an important component of deoxygenation, anti-corrosion, and descaling solvents .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt involves the oxidation of D-glucose to D-gluconic acid, followed by lactonization to form D-glucono-gamma-lactone. This is then converted to D-erythro-Hex-2-enonic acid, gamma-lactone, which is subsequently treated with sodium hydroxide to form the monosodium salt.", "Starting Materials": [ "D-glucose", "Oxidizing agent (e.g. nitric acid, potassium permanganate)", "Acid catalyst (e.g. sulfuric acid)", "Sodium hydroxide" ], "Reaction": [ "D-glucose is oxidized to D-gluconic acid using an oxidizing agent and an acid catalyst.", "D-gluconic acid is then lactonized to form D-glucono-gamma-lactone.", "D-glucono-gamma-lactone is converted to D-erythro-Hex-2-enonic acid, gamma-lactone through a series of reactions involving oxidation and dehydration.", "D-erythro-Hex-2-enonic acid, gamma-lactone is then treated with sodium hydroxide to form the monosodium salt." ] } | |

Numéro CAS |

7378-23-6 |

Formule moléculaire |

C6H7NaO6 |

Poids moléculaire |

198.11 g/mol |

Nom IUPAC |

sodium;2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethanolate |

InChI |

InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;/q-1;+1 |

Clé InChI |

RBWSWDPRDBEWCR-UHFFFAOYSA-N |

SMILES isomérique |

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |

Impuretés |

... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/ |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |

SMILES canonique |

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |

Color/Form |

White, free-flowing crystals |

Densité |

1.2 (NTP, 1992) |

melting_point |

309 to 327 °F (decomposes) (NTP, 1992) |

Description physique |

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative. DryPowder; OtherSolid White crystalline solid White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline] |

Numéros CAS associés |

89-65-6 (Parent) |

Solubilité |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) Freely soluble in water, very slightly soluble in ethanol Soluble in water 16 g soluble in 100 mL wate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

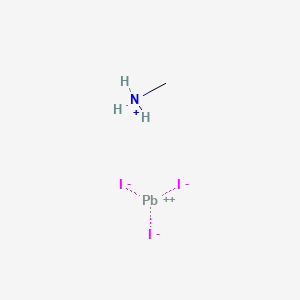

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol](/img/structure/B6596119.png)